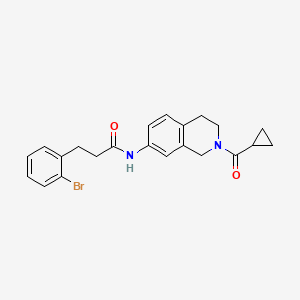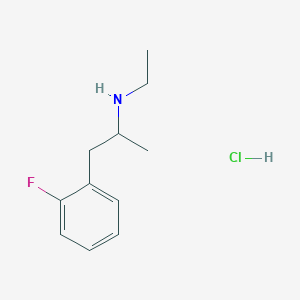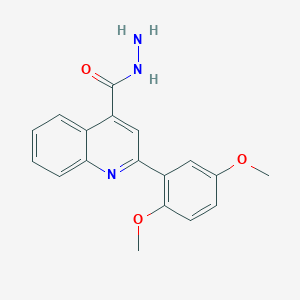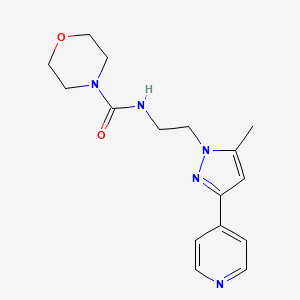
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Reactions of New Morpholinylpyrrolyl Tetrahydrothieno[2,3-c] Isoquinoline Research in the synthesis of new morpholinylpyrrolyl derivatives explored the potential for creating novel compounds with diverse biological activities. The study focused on the synthesis of compounds through the condensation of aromatic aldehydes, acetyl acetone, or carbon disulfide with carbohydrazide, leading to the formation of various derivatives including N-arylidinecarbohydrazide, dimethylpyrazolyl methanone, and others. These compounds were further utilized in the synthesis of heterocycles containing pyrrolopyrazinothinoisoquinoline moieties, demonstrating the versatility of morpholinylpyrrolyl compounds in creating pharmacologically relevant structures (R. Zaki, A. El-Dean, S. M. Radwan, 2014).
Thioxopyrimidine in Heterocyclic Synthesis Another study explored the synthesis of novel N-cycloalkanes, morpholine, piperazines, and other derivatives incorporating a (thio)pyrimidine moiety. These compounds were synthesized through intramolecular cyclization of pyrimidine with various amines and enaminone compounds, showcasing the potential of morpholine and related compounds in the development of new chemical entities with possible therapeutic applications (Yuh-Wen Ho, Maw-Cherng Suen, 2013).
Molecular Interaction of Antagonist with CB1 Cannabinoid Receptor In a molecular study, the interaction of a potent and selective antagonist for the CB1 cannabinoid receptor was analyzed, revealing insights into the conformational preferences and binding interactions of such compounds. This research is crucial for understanding the molecular basis of receptor-ligand interactions and designing more effective therapeutic agents (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Synthesis and Biological Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives This research focused on synthesizing and evaluating the biological activity of derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. These compounds were analyzed for their potential as inhibitors of CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo, indicating the broad applicability of morpholine and its derivatives in therapeutic development (M. Liu, T. Lin, J. G. Cory, A. H. Cory, A. Sartorelli, 1996).
Self Assembled Tetranuclear Square Grids and Dicopper(II) Complex Investigation into the self-assembly of homoleptic [2 × 2] tetranuclear square grids structures using PyPzOAP and 2-PzCAP ligands demonstrated the innovative application of morpholine derivatives in the formation of complex structures with potential for magnetic and material science applications (T. Mandal, Somnath Roy, S. Konar, A. Jana, S. Ray, K. Das, R. Saha, M. S. El Fallah, R. Butcher, S. Chatterjee, S. Kar, 2011).
Propriétés
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-13-12-15(14-2-4-17-5-3-14)19-21(13)7-6-18-16(22)20-8-10-23-11-9-20/h2-5,12H,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURFYLFWSGYMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)N2CCOCC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carboxamide](/img/structure/B2696225.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)
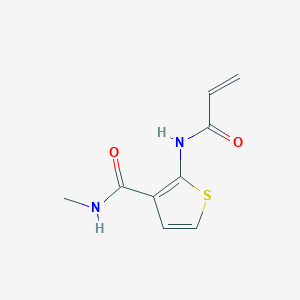


![Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2696231.png)
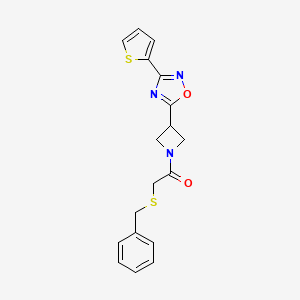

![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)
![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)
